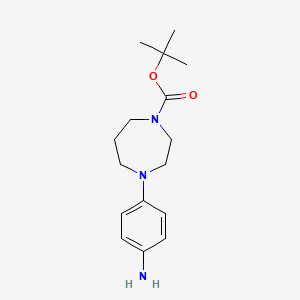![molecular formula C14H20BrNO2 B6165172 tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate CAS No. 914103-95-0](/img/no-structure.png)
tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate: is an organic compound with the molecular formula C12H16BrNO2. It is a derivative of carbamic acid and is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to an ethyl chain and a tert-butyl carbamate group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate typically involves the reaction of 4-(bromomethyl)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reaction vessels and more efficient purification techniques such as recrystallization or column chromatography to obtain the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbamate group to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents like potassium permanganate in aqueous or acetone solutions.
Reduction: Reagents like lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed:
- Substituted phenyl derivatives
- Carboxylic acids or ketones from oxidation
- Amines from reduction
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Medicine: The compound is explored for its potential use in drug development, particularly as a prodrug that can be activated in vivo to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate involves the reactivity of the bromomethyl group, which can form covalent bonds with nucleophilic sites in target molecules. This reactivity is exploited in various chemical transformations and modifications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-{4-(bromomethyl)phenyl}carbamate
- tert-Butyl N-{2-bromoethyl}carbamate
- tert-Butyl N-{4-bromobutyl}carbamate
Comparison: tert-Butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate is unique due to the presence of both the bromomethyl group and the ethyl chain, which provides distinct reactivity and steric properties compared to similar compounds. The combination of these functional groups allows for versatile applications in organic synthesis and research.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate involves the reaction of tert-butyl carbamate with 4-(bromomethyl)benzyl chloride in the presence of a base to form the intermediate compound, which is then reacted with 2-aminoethylamine to yield the final product.", "Starting Materials": [ "tert-butyl carbamate", "4-(bromomethyl)benzyl chloride", "base", "2-aminoethylamine" ], "Reaction": [ "Step 1: tert-butyl carbamate is dissolved in a suitable solvent and cooled to 0-5°C.", "Step 2: 4-(bromomethyl)benzyl chloride is added dropwise to the reaction mixture with stirring.", "Step 3: The reaction mixture is stirred at 0-5°C for 1-2 hours.", "Step 4: A base such as sodium hydride or potassium carbonate is added to the reaction mixture to neutralize the hydrogen bromide formed during the reaction.", "Step 5: The intermediate compound is extracted with a suitable solvent and dried over anhydrous sodium sulfate.", "Step 6: 2-aminoethylamine is added to the dried intermediate compound and the reaction mixture is heated to reflux for 4-6 hours.", "Step 7: The reaction mixture is cooled and the product is extracted with a suitable solvent.", "Step 8: The solvent is evaporated under reduced pressure to yield the final product, tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate." ] } | |
CAS-Nummer |
914103-95-0 |
Molekularformel |
C14H20BrNO2 |
Molekulargewicht |
314.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



